molecular formula C14H21BO2 B1455044 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1683582-61-7

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1455044
M. Wt: 232.13 g/mol
InChI Key: SAYRLTVCNLGXOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from commercially available precursors. For example, a process for the synthesis of 2-ethyl phenyl hydrazine hydrochloride, a key starting material for 7-ethyl tryptophol, has been developed. This process starts from commercially available 2-ethylaniline .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, a diastereo- and enantioselective photoenolization/Mannich (PEM) reaction of ortho-alkyl aromatic ketones with benzosulfonimides was established by utilizing a chiral N, N ′-dioxide/Ni (OTf) 2 complex as the Lewis acid catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would depend on its exact molecular structure. For instance, “2-Ethylphenyl acetate” is a colorless to pale yellow liquid with a pungent odor .

Scientific Research Applications

Synthesis and Biological Applications

The compound has been used in the synthesis of various derivatives with potential biological activities. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, including compounds like 2-mercapto- and 2-piperazino-methyl-phenyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been explored. These compounds have been studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Material Science and Chemistry

In material science and chemistry, 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized for various applications. Notably, novel boron-containing stilbene derivatives have been developed. These compounds have potential uses in new materials for technologies like LCD (Liquid Crystal Display) and could be used in the treatment of neurodegenerative diseases (Das et al., 2015). Additionally, the compound has applications in the synthesis of deeply colored polymers with potential applications in various fields (Welterlich et al., 2012).

Crystallography and Structural Analysis

The crystal structure of derivatives of 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been a subject of study, providing insights into the structural properties of these compounds. For example, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been determined, offering valuable information on its molecular arrangement and potential applications (Seeger & Heller, 1985).

Electronic and Optical Properties

Research into the electronic and optical properties of compounds based on 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been conducted. For instance, studies have been done on new 4-substituted pyrene derivatives for their potential in H2O2 detection in living cells, demonstrating the versatility of these compounds in biological and chemical sensing applications (Nie et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s handled. For example, “Phenyl isocyanate” is classified as a flammable liquid and vapor, and it’s harmful if swallowed .

properties

IUPAC Name

2-(2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYRLTVCNLGXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JL Lamola, PT Moshapo, CW Holzapfel… - Tetrahedron …, 2023 - Elsevier
A study on the effects of ligand steric bulk in the Pd-catalysed borylation of ortho-substituted aryl bromides and chlorides under mild conditions (25 – 80 C) is described. Catalysts …
Number of citations: 1 www.sciencedirect.com
W Pein - 2021 - deepblue.lib.umich.edu
The invention of transition-metal catalyzed cross-coupling reactions has fundamentally changed how chemists approach the synthesis of small molecules. Moreover, the ability to …
Number of citations: 0 deepblue.lib.umich.edu

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